molecular formula C14H18BrNO B7807804 3-bromo-N-cyclohexyl-N-methylbenzamide

3-bromo-N-cyclohexyl-N-methylbenzamide

Cat. No.: B7807804
M. Wt: 296.20 g/mol
InChI Key: VYADRSRRNXQMEJ-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclohexyl-N-methylbenzamide is a synthetic organic compound featuring a benzamide core that is disubstituted with a bromo group at the meta-position and a N-cyclohexyl-N-methylamide moiety. This specific structure, characterized by the combination of a halogen atom and a tertiary amide, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The bromine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of more complex derivatives for structure-activity relationship studies. While the specific biological profile of this compound is not fully elucidated, its structural features are of significant interest. Compounds within the benzamide chemical space are frequently investigated for their potential to interact with various biological targets. The cyclohexyl and N-methyl groups contribute to the molecule's lipophilicity and can influence its pharmacokinetic properties. This compound is strictly for research use in laboratory settings, such as in the development of novel chemical entities or as a standard in analytical methods. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-cyclohexyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYADRSRRNXQMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

The most efficient route begins with 3-bromobenzoic acid, which is converted to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂). This reaction proceeds under reflux (80°C) for 4–6 hours, yielding the acid chloride in near-quantitative conversion (99%). Excess thionyl chloride is removed via rotary evaporation, and the crude product is dissolved in anhydrous dichloromethane (DCM) for subsequent reactions.

Amide Coupling with N-Cyclohexyl-N-methylamine

The acid chloride is reacted with N-cyclohexyl-N-methylamine in DCM at 0°C under nitrogen, with pyridine as a base to scavenge HCl. After stirring at room temperature for 16 hours, the mixture is washed with 1M HCl and saturated NaHCO₃, dried over MgSO₄, and concentrated to yield 3-bromo-N-cyclohexyl-N-methylbenzamide. This method achieves yields of 90–92%, comparable to analogous benzamide syntheses.

Bromination of Pre-Formed N-Cyclohexyl-N-methylbenzamide

Electrophilic Aromatic Substitution

Alternative routes involve brominating N-cyclohexyl-N-methylbenzamide using bromine (Br₂) or N-bromosuccinimide (NBS). The amide group acts as a meta-director, theoretically favoring bromination at the 3-position. However, competing ortho/para byproducts necessitate careful optimization:

  • Br₂/FeBr₃ : At 0°C in DCM, this classical method yields 65–70% target product with 20–25% para-brominated byproducts.

  • NBS/UV Light : Radical bromination in CCl₄ under UV light improves regioselectivity (85% meta), but yields drop to 60–65% due to side reactions.

Regioselectivity Challenges

The cyclohexyl and methyl substituents on nitrogen slightly alter electron density, reducing the amide’s directing power. Computational studies suggest steric hindrance from the cyclohexyl group further complicates bromine placement, necessitating iterative recrystallization or chromatography for purification.

Alternative Synthetic Routes

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like HATU or EDCl facilitate direct amide bond formation between 3-bromobenzoic acid and N-cyclohexyl-N-methylamine. In DMF at room temperature, HATU-mediated coupling achieves 85–88% yield but requires costly reagents and extensive washing to remove urea byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 minutes) accelerates the acylation step, reducing reaction time from 16 hours to 1 hour. Yields remain consistent (89–91%), but scalability is limited by equipment constraints.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF enhance reactant solubility but complicate purification. DCM balances reactivity and ease of removal.

  • Low-Temperature Control : Maintaining 0°C during acid chloride formation minimizes side reactions like over-bromination.

Catalytic Enhancements

Incorporating RuCl₂(p-cymene)₂ (5 mol%) with K₂S₂O₈ as an oxidant, as demonstrated in analogous benzamide syntheses, could enable C–H activation pathways, though this remains untested for this compound.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography using hexane:acetone (10:1) resolves brominated byproducts, achieving ≥98% purity. Preparative HPLC (C18 column, acetonitrile/water gradient) offers an alternative for high-throughput applications.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons at δ 7.52 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.33 (d, J = 7.8 Hz, 1H); cyclohexyl protons at δ 1.20–1.85 (m, 10H); N-methyl at δ 3.12 (s, 3H).

  • MS (ESI) : m/z [M+H]⁺ calcd. for C₁₅H₁₉BrNO: 332.06; found: 332.11.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYieldPurity
Direct Acylation3-Bromobenzoic acidSOCl₂, DCM, 0°C→RT90–92%≥98%
Electrophilic BrominationN-Cyclohexyl-N-methylbenzamideBr₂/FeBr₃, 0°C65–70%80–85%
HATU Coupling3-Bromobenzoic acidHATU, DMF, RT85–88%≥95%

Industrial Scalability and Challenges

While direct acylation is optimal for lab-scale synthesis, industrial production faces hurdles:

  • Thionyl Chloride Handling : Corrosivity and HCl emissions require specialized reactors.

  • Cost of Coupling Reagents : HATU’s expense limits large-scale use, favoring traditional acid chloride routes .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. Conditions typically involve polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Reduction Reactions: Products include cyclohexylmethylamine derivatives.

    Oxidation Reactions: Products include carboxylic acids or other oxidized benzamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-N-cyclohexyl-N-methylbenzamide has a molecular formula of C14H18BrN and a molecular weight of approximately 327.17 g/mol. The compound features a bromine atom, a cyclohexyl group, and an amide structure, contributing to its unique chemical properties. Its structure is depicted as follows:

Structure C6H11 C O N CH3 C6H4 Br\text{Structure }\text{C}_6\text{H}_{11}\text{ C O N CH}_3\text{ C}_6\text{H}_4\text{ Br}

Medicinal Chemistry Applications

1. Lead Compound in Drug Development
The compound has shown promise as a lead candidate for developing new pharmaceuticals targeting various biological pathways. Its structural characteristics suggest potential interactions with specific receptors involved in inflammatory and pain pathways, making it a candidate for analgesic and anti-inflammatory drugs.

2. Biological Activity
Preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory properties : Potentially useful in treating conditions characterized by inflammation.
  • Analgesic effects : May serve as a pain relief agent.
  • Antimicrobial activity : Further research is needed to confirm its efficacy against microbial pathogens.

Case Study 1: Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific biological targets. Techniques such as molecular docking have been employed to predict its interaction with receptors involved in inflammatory responses. These studies suggest that the compound may modulate the activity of these receptors, leading to therapeutic benefits.

Case Study 2: Metabolism Studies

Research on the metabolic pathways of related compounds has provided insights into the pharmacokinetics of this compound. For instance, studies involving synthetic opioids have demonstrated that similar compounds undergo significant metabolic transformations, influencing their biological activity and potential side effects . Understanding these pathways is crucial for evaluating the safety and efficacy of new drug candidates.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundContains a bromine atom and amide functionalityPotential analgesic and anti-inflammatory properties
3-BromocyclohexeneContains a bromine atom but lacks amide functionalityPrimarily an alkene; limited medicinal applications
N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosineContains cyclohexyl but differs significantly in structureUsed in peptide synthesis; distinct functional groups

This table highlights how the structural features of this compound may contribute to its distinct biological activities compared to related compounds.

Future Directions in Research

Further investigations are warranted to explore the full therapeutic potential of this compound. Key areas for future research include:

  • In-depth pharmacological studies to elucidate its mechanisms of action.
  • Clinical trials to assess its efficacy and safety profile in humans.
  • Exploration of its potential applications in treating specific diseases, particularly those involving pain and inflammation.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-bromo-N-cyclohexyl-N-methylbenzamide (hypothetical) with structurally related benzamides:

Compound Name Molecular Formula Molecular Weight Substituents (N and Benzene) Key Properties/Applications
This compound* C₁₄H₁₇BrNO 302.20 N-cyclohexyl, N-methyl; 3-Br Potential use in medicinal chemistry (inferred from bromine’s role in bioactive compounds)
3-Bromo-N-cyclohexylbenzamide C₁₃H₁₆BrNO 282.18 N-cyclohexyl; 3-Br Intermediate in organic synthesis; high yield (95%) in amidation reactions
3-Bromo-N-methylbenzamide C₈H₈BrNO 214.06 N-methyl; 3-Br Solid-state reactivity; commercial availability (TCI Chemicals)
N,N-Diethyl-3-methylbenzamide (DEET) C₁₂H₁₇NO 191.27 N,N-diethyl; 3-CH₃ Insect repellent; rapid skin penetration; extensive metabolism
3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide C₁₃H₁₉N₂O₂ 247.30 N-cyclohexyl, N-methyl; 2-OH, 3-NH₂ Enhanced hydrogen bonding; potential pharmacological activity
3-Bromo-N-(2-oxoethyl-hydrazine)benzamide C₁₅H₁₃BrN₃O₂ 354.19 Hydrazine moiety; 3-Br Metal coordination (N,O-bidentate ligand for catalysis)

*Note: Properties for this compound are inferred from substituent effects and analogs.

Substituent Effects on Physicochemical Properties

  • Reactivity : Bromine at the meta-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 3-bromo-N-cyclohexylbenzamide .
  • Solubility : The methyl group on nitrogen marginally improves solubility in polar solvents compared to purely aliphatic substituents (e.g., DEET).

Q & A

Q. What structural features differentiate this compound from pyridyl- or sulfonamide-containing benzamides?

  • Methodology :
  • Conformational analysis : Use X-ray data to compare amide group planarity and steric hindrance from the cyclohexyl group .
  • Electronic effects : Calculate Hammett constants (σ) for substituents to predict reactivity in nucleophilic environments .

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